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Abstract
This technical guide provides a comprehensive overview of 4-Bromopropofol (4-bromo-2,6-
diisopropylphenol), a halogenated analog of the widely used anesthetic, propofol. Designed

for researchers, medicinal chemists, and drug development professionals, this document

details the molecule's chemical structure, molecular weight, and key physicochemical

properties. Furthermore, it outlines a robust, logical synthetic pathway and provides an expert

analysis of the expected spectroscopic signatures (Mass Spectrometry and NMR) essential for

its identification and characterization. The guide concludes with a summary of its known

biological activities and potential therapeutic applications, establishing 4-Bromopropofol as a

significant molecule in the exploration of novel therapeutics.

Introduction and Scientific Context
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid

onset and short duration of action. The structural modification of this core scaffold offers a

fertile ground for developing new chemical entities with unique pharmacological profiles. 4-
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Bromopropofol emerges from this paradigm, representing a targeted modification where a

bromine atom is introduced at the para-position of the phenol ring. This substitution critically

alters the molecule's electronic and lipophilic properties, leading to a distinct biological activity

profile. Notably, research has indicated that 4-Bromopropofol may function as a muscle

relaxant and analgesic by activating glycine receptors, a mechanism distinct from the primary

GABAergic activity of propofol.[1] This suggests its potential as a lead compound for

developing non-sedative therapeutics for conditions like chronic pain and movement disorders.

[1] This guide serves to consolidate the foundational chemical knowledge of 4-Bromopropofol,

providing an essential resource for its synthesis, identification, and further investigation.

Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated

properties. 4-Bromopropofol is systematically named 4-bromo-2,6-di(propan-2-yl)phenol.[2] Its

identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number: 2432-03-

3.[2]

Data Presentation: Key Physicochemical Properties
The following table summarizes the essential computed physicochemical properties of 4-

Bromopropofol, providing a quantitative basis for experimental design, such as selecting

appropriate solvent systems or predicting membrane permeability.
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Property Value Source

Molecular Formula C₁₂H₁₇BrO PubChem CID 10422572[2]

Molecular Weight 257.17 g/mol PubChem CID 10422572[2]

Exact Mass 256.04628 Da PubChem CID 10422572[2]

XLogP3-AA 4.5 PubChem CID 10422572[2]

Hydrogen Bond Donor Count 1 PubChem CID 10422572[2]

Hydrogen Bond Acceptor

Count
1 PubChem CID 10422572[2]

Rotatable Bond Count 2 PubChem CID 10422572[2]

Topological Polar Surface Area 20.2 Å² PubChem CID 10422572[2]

Molecular Structure Analysis
The chemical structure of 4-Bromopropofol is foundational to its properties and function. It is

composed of a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH)

group. The key features are:

Phenolic Core: The hydroxyl group is a critical functional group, capable of acting as a

hydrogen bond donor and imparting weakly acidic properties.

Ortho-Diisopropyl Substitution: Two bulky isopropyl groups, -CH(CH₃)₂, are positioned at

carbons 2 and 6 (ortho to the hydroxyl group). This steric hindrance is a defining feature of

the propofol scaffold, influencing receptor binding and metabolic stability.

Para-Bromo Substitution: A bromine atom is located at carbon 4 (para to the hydroxyl group).

This halogenation significantly increases the molecule's molecular weight and modifies its

lipophilicity and electronic character.

Mandatory Visualization: 2D Chemical Structure of 4-
Bromopropofol
Caption: 2D structure of 4-bromo-2,6-diisopropylphenol.
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Proposed Synthetic Pathway
While specific literature detailing the synthesis of 4-Bromopropofol is sparse, a logical and

efficient synthesis can be readily designed based on established principles of organic

chemistry. The most direct approach is the electrophilic bromination of the commercially

available precursor, propofol (2,6-diisopropylphenol).

Causality Behind Experimental Choices: The hydroxyl group of a phenol is a strongly

activating, ortho, para-directing group for electrophilic aromatic substitution. In the case of

propofol, the two bulky isopropyl groups at the ortho positions provide significant steric

hindrance. This effectively blocks reaction at these sites, making the unsubstituted para

position the sole, highly favored site for electrophilic attack. N-Bromosuccinimide (NBS) is

selected as the brominating agent due to its ability to provide a low, steady concentration of

electrophilic bromine (Br⁺), which minimizes side reactions often associated with using

elemental bromine (Br₂), such as over-bromination. Acetonitrile is a suitable polar aprotic

solvent for this reaction.

Experimental Protocols: Synthesis via Electrophilic
Bromination
Reaction: 2,6-diisopropylphenol → 4-bromo-2,6-diisopropylphenol

Materials:

2,6-diisopropylphenol (Propofol) (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Acetonitrile (CH₃CN), anhydrous

Deionized Water

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)
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Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add

2,6-diisopropylphenol (1.0 eq). Dissolve the phenol in anhydrous acetonitrile (approx. 5-10

mL per gram of phenol).

Cooling: Place the flask in an ice-water bath and stir the solution until the internal

temperature reaches 0-5 °C.

Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous

acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the stirred

phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10

°C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1

hour, then warm to room temperature. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup - Quenching: Upon completion, quench the reaction by adding a small volume of

saturated sodium thiosulfate solution to consume any unreacted bromine.

Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate

and wash sequentially with deionized water, saturated sodium bicarbonate solution, and

finally, brine.

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium

sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the

crude product.

Purification: The resulting crude 4-Bromopropofol can be purified by flash column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
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Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous structural confirmation of a

synthesized molecule. While experimental spectra are not widely published, the expected ¹H

NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on the known structure.

Mass Spectrometry
The most telling feature in the mass spectrum of 4-Bromopropofol will be the isotopic signature

of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance

(~51% and ~49%, respectively).[3] This results in a characteristic pattern for the molecular ion.

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed.

One peak corresponding to the molecule containing the ⁷⁹Br isotope at m/z ≈ 256.05.

A second peak (the M+2 peak) corresponding to the molecule containing the ⁸¹Br isotope

at m/z ≈ 258.05.

Fragmentation: A prominent fragment would likely be the loss of the bromine atom, leading to

a peak at m/z ≈ 177, corresponding to the [C₁₂H₁₇O]⁺ fragment.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon and hydrogen framework of the molecule.[4][5]

¹H NMR (Proton NMR): Due to the molecule's symmetry, the ¹H NMR spectrum is expected to

be relatively simple.
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Signal
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

-OH ~4.5 - 5.5 Singlet (s) 1H

Phenolic proton,

chemical shift

can vary with

concentration

and solvent.

Ar-H ~7.0 - 7.3 Singlet (s) 2H

Two equivalent

aromatic protons

at C3 and C5.

They appear as

a singlet as they

have no adjacent

proton

neighbors.

-CH(CH₃)₂ ~3.0 - 3.4 Septet (sept) 2H

Two equivalent

methine protons

of the isopropyl

groups, split by

the 6 adjacent

methyl protons

(n+1 = 7).

-CH(CH₃)₂ ~1.2 - 1.4 Doublet (d) 12H

Twelve

equivalent

methyl protons

from the two

isopropyl groups,

split by the single

adjacent methine

proton (n+1 = 2).

¹³C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon

atom.
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Signal Assignment Predicted δ (ppm) Rationale

C-OH (C1) 150 - 155

Aromatic carbon attached to

the highly electronegative

oxygen.

C-CH (C2, C6) 140 - 145
Aromatic carbons bearing the

isopropyl groups.

C-H (C3, C5) 125 - 130
Aromatic carbons bearing

hydrogen atoms.

C-Br (C4) 115 - 120
Aromatic carbon attached to

bromine (heavy atom effect).

-CH(CH₃)₂ 26 - 30
Methine carbon of the

isopropyl group.

-CH(CH₃)₂ 22 - 25
Methyl carbons of the isopropyl

group.

Known Biological Activity and Research
Applications
The primary interest in 4-Bromopropofol stems from its distinct pharmacological profile

compared to its parent compound, propofol. Studies have shown that at sub-anesthetic

concentrations, 4-Bromopropofol can reduce the action potential activity of spinal neurons.[1]

This effect is mediated through the activation of strychnine-sensitive glycine receptors,

generating a tonic inhibitory current.[1]

This mechanism is significant because impaired glycine receptor function is implicated in

chronic pain states and movement disorders. By selectively enhancing glycinergic inhibition in

the spinal cord, 4-Bromopropofol presents a potential therapeutic strategy. Its activity suggests

it could serve as a chemical scaffold for the development of novel, non-sedative, and non-

addictive muscle relaxants and analgesics, particularly for conditions such as lower back pain.

[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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